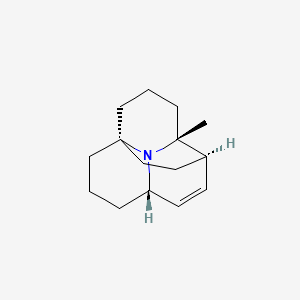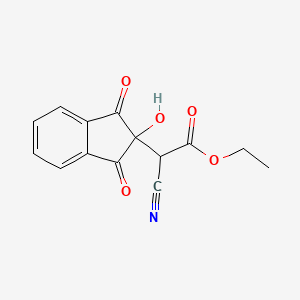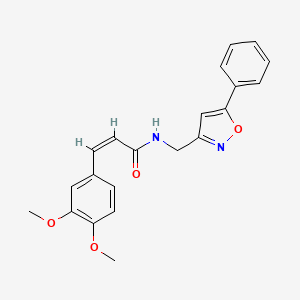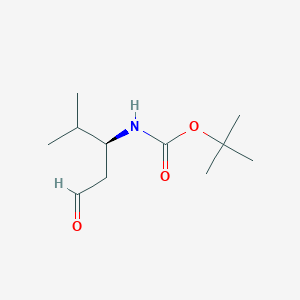
1-(4-Chlorobenzyl)-3-((2,6-dichlorobenzyl)oxy)-2-methyl-4(1H)-pyridinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Chlorobenzyl)-3-((2,6-dichlorobenzyl)oxy)-2-methyl-4(1H)-pyridinone, also known as 4-Chloro-2,6-dichlorobenzyloxy-2-methyl-1H-pyridin-1-one, is a synthetic organic compound used in a variety of scientific research applications. It is a white solid with a molecular weight of 336.14 g/mol and a melting point of 95-97°C. This compound has been studied for its biochemical and physiological effects, as well as its potential applications in laboratory experiments.
Applications De Recherche Scientifique
Solid and Liquid Equilibria in Pyridinone Mixtures
Research by Domańska and Letcher (2000) explored the (solid + liquid) equilibria in mixtures involving N-methyl-2-pyrrolidinone and various aromatic compounds, including chlorobenzene and dichlorobenzene. They found the formation of solid addition compounds, highlighting charge-transfer interactions where the aromatic components act as electron acceptors. This study provides insight into the intermolecular interactions and phase behavior of pyridinone derivatives in the presence of halogenated aromatics (Domańska & Letcher, 2000).
Physical and Structural Studies of Pyridinones
Nelson et al. (1988) conducted physical and structural studies on a series of 3-hydroxy-2-methyl-4(1H)-pyridinones with various substituents. They synthesized and analyzed the crystal structures of these compounds, providing valuable data on their bond lengths, angles, and hydrogen bonding, contributing to a better understanding of the structural properties of pyridinone derivatives (Nelson, Karpishin, Rettig, & Orvig, 1988).
Reactivity and Chemical Transformations
A study by Moshchitskii et al. (1972) on the chlorination and oxidation of sulfur-containing tetrachloropyridine derivatives, including a 4-(p-chlorobenzyl)-thio derivative, revealed the molecule's cleavage under specific conditions, leading to tetrachloropyridine-4-sulfenyl chloride. This research provides insight into the reactivity and potential for chemical transformations of pyridinone derivatives under halogenation and oxidation conditions (Moshchitskii, Zalesskii, Ivashchenko, & Yagupol’skii, 1972).
Conducting Polymers from Pyrrol-2-yl Derivatives
Sotzing, Reynolds, Katritzky, Soloducho, Belyakov, and Musgrave (1996) investigated the electrochemical polymerization of derivatized bis(pyrrol-2-yl) arylenes, including those related to pyridinone structures. They reported on the synthesis, oxidation potentials, and conductivity of the resulting polymers, contributing to the development of conducting polymers based on low oxidation potential monomers like pyridinone derivatives (Sotzing et al., 1996).
Propriétés
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-[(2,6-dichlorophenyl)methoxy]-2-methylpyridin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16Cl3NO2/c1-13-20(26-12-16-17(22)3-2-4-18(16)23)19(25)9-10-24(13)11-14-5-7-15(21)8-6-14/h2-10H,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWFRYJVETHYZQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C=CN1CC2=CC=C(C=C2)Cl)OCC3=C(C=CC=C3Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16Cl3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Benzoyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B2928571.png)


![5-{[2-Hydroxy-2,2-bis(thiophen-2-yl)ethyl]sulfamoyl}-2-methoxybenzamide](/img/structure/B2928578.png)

![2-(2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2928582.png)



![4-methoxy-2,5-dimethyl-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2928589.png)
![1-(1,4-Dioxaspiro[4.5]decan-2-ylmethyl)-3-(m-tolyl)urea](/img/structure/B2928590.png)
